molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No. B020014
CAS RN: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine is a halogenated heterocycle . It’s an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It has a molecular weight of 163.00 .


Synthesis Analysis

2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It can also react with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methylpyrimidine is C5H4Cl2N2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It can also react with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methylpyrimidine is a solid with a boiling point of 219 °C and a melting point of 44-47 °C . It has a density of 1.4 g/cm3 . It is soluble in Chloroform, Ether, Ethyl Acetate and Toluene, but insoluble in water .

Scientific Research Applications

Synthesis of 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines

2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine. This is followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Fluorous Synthesis of Disubstituted Pyrimidines

This compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during the fluorous synthesis of disubstituted pyrimidines .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Safety And Hazards

2,4-Dichloro-6-methylpyrimidine is classified as Eye Damage 1 and Skin Corrosion 1B . It has a flash point of 113 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Research developments in the syntheses of pyrimidines have been reported . A large-scale solvent-free chlorination of hydroxy-pyrimidines using equimolar POCl3 has been proposed . This procedure is suitable for large scale (multigram) batch preparations .

properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
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InChI Key

BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)Cl)Cl
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Molecular Formula

C5H4Cl2N2
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DSSTOX Substance ID

DTXSID0063868
Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Molecular Weight

163.00 g/mol
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Product Name

2,4-Dichloro-6-methylpyrimidine

CAS RN

5424-21-5
Record name 2,4-Dichloro-6-methylpyrimidine
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Record name 2,4-Dichloro-6-methylpyrimidine
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Synthesis routes and methods

Procedure details

45 g (0.36 M) of 2,4-dihydroxy-6-methyl-pyrimidine have been treated with phosphorous oxychloride in the presence of diethylaniline. After having been refluxed during 3 hours the reaction mixture was cooled and the excess of phosphorous oxychloride was decomposed over ice, then the mixture was neutralized with NaOH, saturated with a NaCl solution and extracted with ether. By separation and evaporation of the ethereal extracts there was obtained a residue which was distilled to yield 57 g of the title compound at B.p. 99°/11 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4-dichloro-6-methylpyrimidine?

A1: The molecular formula of 2,4-dichloro-6-methylpyrimidine is C5H4Cl2N2, and its molecular weight is 179.02 g/mol.

Q2: Is there any spectroscopic data available for 2,4-dichloro-6-methylpyrimidine?

A2: While the provided abstracts do not contain specific spectroscopic data, researchers commonly utilize techniques like NMR (1H and 13C), IR, and Mass Spectrometry to characterize this compound. []

Q3: What types of reactions can 2,4-dichloro-6-methylpyrimidine undergo?

A3: 2,4-Dichloro-6-methylpyrimidine is a versatile building block for various heterocyclic systems. It readily undergoes nucleophilic substitution reactions, with amines replacing the chlorine atoms. This reactivity is exploited to synthesize diverse derivatives, including pyrimidothiazines, triazolothiadiazines, benzimidazothiazolopyrimidines, and many others. [, , , , , , , , , , , , ]

Q4: How does the presence of triethylamine affect the chlorination of 6-methyluracil when synthesizing 2,4-dichloro-6-methylpyrimidine?

A4: Triethylamine can lead to the formation of 2-diethylamino and 2,4-bis(diethylamino) derivatives as by-products during the chlorination of 6-methyluracil. The use of tri-n-propylamine is recommended for cleaner chlorination reactions as it primarily yields the desired dichloropyrimidine. []

Q5: How do structural modifications of 2,4-dichloro-6-methylpyrimidine impact its biological activity?

A5: Research demonstrates that substituting the chlorine atoms with various amines, thiols, or other nucleophiles significantly influences the biological activity of the resulting derivatives. For instance, incorporating specific substituents has led to compounds with promising anti-inflammatory, antibacterial, antifungal, and EGFR inhibitory activities. [, , , ]

Q6: Can you provide specific examples of how 2,4-dichloro-6-methylpyrimidine derivatives are being explored for therapeutic applications?

A6: Researchers are actively investigating the potential of 2,4-dichloro-6-methylpyrimidine derivatives as selective EGFRT790M/L858R inhibitors for treating non-small cell lung cancer. These derivatives exhibit strong antiproliferative activity against specific cancer cell lines and demonstrate in vivo anticancer efficacy in preclinical models. []

Q7: Beyond therapeutic applications, are there other uses for 2,4-dichloro-6-methylpyrimidine and its derivatives?

A7: Yes, derivatives of 2,4-dichloro-6-methylpyrimidine, particularly those with arylvinyl substituents, exhibit interesting optical properties. They display solvatochromism, meaning their emission color changes depending on the solvent. This property makes them potential candidates for developing colorimetric and luminescent pH sensors. [, ]

Q8: Have computational methods been employed to study 2,4-dichloro-6-methylpyrimidine?

A8: Yes, quantum chemical calculations have been performed to investigate the geometrical, conformational, spectroscopic, and nonlinear optical properties of 2,4-dichloro-6-methylpyrimidine derivatives. These calculations help researchers understand the structure-activity relationship and design compounds with desired properties. []

Q9: What analytical techniques are commonly employed to characterize and quantify 2,4-dichloro-6-methylpyrimidine and its derivatives?

A9: Common analytical techniques include various spectroscopic methods (NMR, IR, Mass Spectrometry), chromatography (HPLC, GC), and elemental analysis. Researchers also utilize techniques like fluorous tagging for easier purification during synthesis. [, ]

Q10: Is there information available regarding the safety profile and environmental impact of 2,4-dichloro-6-methylpyrimidine and its derivatives?

A10: While the provided abstracts don't delve into detailed toxicological profiles, it's crucial to emphasize that any new chemical entity, including derivatives of 2,4-dichloro-6-methylpyrimidine, should be thoroughly evaluated for safety and environmental impact. This includes assessing potential toxicity, mutagenicity, carcinogenicity, and ecotoxicological effects. []

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